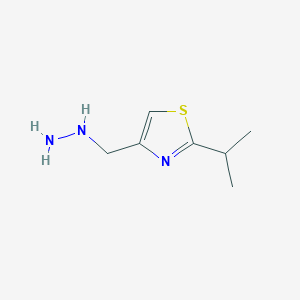![molecular formula C16H10BrN B12959566 1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
1-Bromo-7H-benzo[c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-7H-benzo[c]carbazole is an organic compound with the molecular formula C16H10BrN It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Métodos De Preparación
The synthesis of 1-Bromo-7H-benzo[c]carbazole typically involves the bromination of 7H-benzo[c]carbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
1-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki coupling with phenylboronic acid would yield a phenyl-substituted benzo[c]carbazole derivative.
Aplicaciones Científicas De Investigación
1-Bromo-7H-benzo[c]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a valuable component in the synthesis of advanced materials, such as conducting polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-7H-benzo[c]carbazole depends on its application. In organic electronics, its role is primarily as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved can vary widely depending on the specific application and the derivative used .
Comparación Con Compuestos Similares
1-Bromo-7H-benzo[c]carbazole can be compared with other similar compounds, such as:
10-Bromo-7H-benzo[c]carbazole: This compound has a similar structure but with the bromine atom at a different position, which can affect its reactivity and applications.
7H-benzo[c]carbazole: The parent compound without the bromine atom, used as a starting material for various derivatives.
9-Bromo-7H-benzo[c]carbazole:
The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical reactivity and suitability for different applications.
Propiedades
Fórmula molecular |
C16H10BrN |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
1-bromo-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-3-4-10-8-9-14-16(15(10)12)11-5-1-2-7-13(11)18-14/h1-9,18H |
Clave InChI |
GNUMMXVWJMWRID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)


![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)

![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)



